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Compound of Interest

2,6-Diphenylpyrimidine-4(1H)-
Compound Name:
thione

Cat. No.: B12917770

An In-depth Examination of the Synthesis, Properties, and Biological Potential of
Diphenylpyrimidine Thiones for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical entity commonly
referred to as diphenylpyrimidine thione. While the user query specified 2,6-
Diphenylpyrimidine-4(1H)-thione, the preponderance of chemical literature and database
entries correspond to its isomer, 4,6-diphenylpyrimidine-2(1H)-thione (CAS No: 32079-26-8).
This document will focus on the synthesis, physicochemical properties, and potential biological
activities of this well-documented isomer, which is a subject of interest in medicinal chemistry
due to the broad pharmacological activities exhibited by the pyrimidine scaffold. This guide
includes detailed experimental protocols, tabulated quantitative data for easy comparison, and
workflow diagrams to support researchers in the fields of chemical synthesis and drug
discovery.

Introduction and Nomenclature

The pyrimidine ring is a foundational heterocyclic scaffold in numerous biologically active
molecules, including nucleobases and a wide array of pharmaceuticals. The substitution of this
core with phenyl groups and a thione moiety gives rise to compounds with significant
therapeutic potential, including anticancer, anti-inflammatory, and enzyme inhibitory activities.
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It is important to clarify a point of nomenclature. The user's topic of interest was "2,6-

Diphenylpyrimidine-4(1H)-thione". However, the vast majority of scientific literature and

chemical databases identify the principal isomer as 4,6-diphenyl-1H-pyrimidine-2-thione. The

synthesis of this compound is well-documented, typically proceeding via the condensation of

1,3-diphenyl-2-propen-1-one (benzalacetophenone or chalcone) and thiourea. This guide will

proceed with the data pertaining to this CAS-registered compound.

Chemical Structure and Properties

The structural and physicochemical properties of 4,6-diphenylpyrimidine-2(1H)-thione are

summarized below.

Table 1: Physicochemical Properties of 4,6-diphenylpyrimidine-2(1H)-thione

Property Value

CAS Number 32079-26-8

Molecular Formula C16H12N2S

Molecular Weight 264.34 g/mol

IUPAC Name 4,6-diphenyl-1H-pyrimidine-2-thione

Synonyms 4,6-Diphenyl-2-mercaptopyrimidine, 4,6-
Diphenylpyrimidine-2-thiol

Appearance Solid (form may vary)

Melting Point 156-158 °C

Boiling Point 425.5 £ 48.0 °C (Predicted)

Density 1.18 + 0.1 g/cm? (Predicted)

pKa 6.75 £ 0.10 (Predicted)

XLogP3 3.5

INChl Key YFOKEAIUZIMAMD-UHFFFAOYSA-N
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Synthesis and Experimental Protocols

The most common and efficient synthesis of 4,6-diphenylpyrimidine-2(1H)-thione involves the
cyclocondensation of a chalcone precursor with thiourea. Below are detailed protocols based
on established literature.[1][2][3][4]

Primary Synthesis Route: Base-Catalyzed
Cyclocondensation

This protocol details the reaction between a substituted chalcone and thiourea using a
potassium hydroxide catalyst in methanol.[1]

Experimental Protocol:

Reactant Preparation: In a suitable reaction vessel, dissolve the chalcone precursor (e.g., 4-
(4-bromophenyl)-1-phenyl-2-propenone) (0.001 mol) in methanol (4 mL).

o Addition of Reagents: To the solution, add potassium hydroxide (0.001 mol, 0.056 g) and
thiourea (0.001 mol, 0.076 Q).

e Reaction Condition: The reaction mixture is refluxed for a period of 3-4 hours. The progress
of the reaction should be monitored using Thin Layer Chromatography (TLC).

o Work-up: After completion, the mixture is cooled to room temperature. Acidification is then
carried out by adding a few drops of concentrated HCI (0.5M).

« |solation and Purification: The resulting precipitate is isolated by filtration, dried, and then
recrystallized from ethanol to yield the pure product.

Alternative Synthesis Route: Triphenylphosphine
Catalysis

An alternative "green chemistry" approach utilizes triphenylphosphine (PPhs) as a catalyst in
ethanol, which can offer high yields and milder reaction conditions.[3]

Experimental Protocol:
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e Reactant Mixture: A mixture of 1,3-diaryl-2-propen-1-one (chalcone) and thiourea is prepared
in ethanol.

o Catalyst Addition: A catalytic amount of triphenylphosphine (PPhs) is added to the mixture.
e Reaction Condition: The reaction is heated to 65 °C.

e Monitoring and Isolation: The reaction is monitored by TLC. Upon completion, the product is
isolated and purified, often through recrystallization.

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis of 4,6-diphenylpyrimidine-2(1H)-thione.
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Biological Activity and Therapeutic Potential

The pyrimidine-2(1H)-thione scaffold is a "privileged structure” in medicinal chemistry, with
derivatives exhibiting a wide range of biological activities. While specific quantitative data for
the parent 4,6-diphenylpyrimidine-2(1H)-thione is limited in the public domain, numerous
studies on its derivatives highlight significant potential in oncology and neurodegenerative
disease.

Anticancer Activity

Derivatives of dihydropyrimidin-2(1H)-thione have demonstrated notable cytotoxicity against
various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.
One key pathway implicated is the elevation of intracellular Reactive Oxygen Species (ROS).
Excessive ROS can lead to oxidative stress, damage to cellular components like DNA and
mitochondria, and ultimately trigger programmed cell death.

Potential Mechanism of Action in Cancer Cells
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Caption: Conceptual pathway of ROS-induced apoptosis by pyrimidine-thione derivatives.
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Enzyme Inhibition

Derivatives of 4,6-diphenylpyrimidine have been synthesized and evaluated as potent enzyme
inhibitors, particularly for targets relevant to neurodegenerative disorders like Alzheimer's
disease. A 2019 study by Kumar et al. investigated propargyl-containing 4,6-diphenylpyrimidine
derivatives as dual inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).

Table 2: Enzyme Inhibitory Activity of Selected 4,6-Diphenylpyrimidine Derivatives

Compound ID Target Enzyme ICs0 (NM)
VB1 MAO-A 18.34 £ 0.38
AChE 30.46 £ 0.23

BuChE 666.0 + 30.0

VB8 MAO-A 1010.0 £ 70.42
AChE 9.54 £ 0.07

(Data sourced from Kumar et
al., ACS Chem Neurosci. 2019,
10, 1, 252-265. Note: ICso
values are for specific
derivatives, not the parent

compound.)

These findings underscore the versatility of the 4,6-diphenylpyrimidine scaffold, suggesting that
modifications can tune its selectivity and potency for various enzymatic targets.

Conclusion

4,6-Diphenylpyrimidine-2(1H)-thione is a readily synthesizable heterocyclic compound that
serves as a valuable scaffold for medicinal chemistry research. Its straightforward synthesis
from chalcone precursors allows for the generation of diverse chemical libraries. While
comprehensive biological data on the parent compound is not widely published, extensive
research into its derivatives reveals potent anticancer and enzyme inhibitory activities. This
guide provides foundational knowledge, practical synthesis protocols, and an overview of the
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therapeutic potential of this compound class, serving as a valuable resource for professionals
in drug development and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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